molecular formula C15H10ClN3O4S B2962635 5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 851094-72-9

5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2962635
CAS No.: 851094-72-9
M. Wt: 363.77
InChI Key: SVZFVXTWFXZPOX-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a 1,3,4-oxadiazole ring and a 2,3-dihydro-1,4-benzodioxin moiety.

Properties

IUPAC Name

5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c16-12-4-3-11(24-12)13(20)17-15-19-18-14(23-15)8-1-2-9-10(7-8)22-6-5-21-9/h1-4,7H,5-6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZFVXTWFXZPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step often involves the chlorination of the thiophene ring using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in cells. This interaction could involve binding to enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene/Other Heterocyclic Cores

  • 5-Nitro vs. 5-Chloro Substitution: The nitro-substituted analog, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide, replaces chlorine with a nitro group. Nitro groups are strong electron-withdrawing substituents, which may alter electronic density and redox properties compared to the chloro derivative.

Core Structure Variations: Oxadiazole-Linked Benzodioxin Derivatives

describes N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (compounds 8a–k ), which share the benzodioxin-oxadiazole motif but differ in linkage (sulfanyl acetamide vs. thiophene carboxamide). Key findings include:

  • Antibacterial Activity : Compounds with electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring exhibited superior antibacterial activity against S. aureus and E. coli (MIC values: 2–8 µg/mL) compared to electron-donating groups (e.g., methoxy) .
  • Cytotoxicity : Hemolytic activity assays showed low toxicity (≤10% hemolysis at 100 µg/mL), suggesting favorable therapeutic indices for benzodioxin-oxadiazole derivatives .

Research Implications and Limitations

  • The chloro substituent on the thiophene core may enhance lipophilicity and membrane penetration compared to nitro or unsubstituted analogs, but experimental validation is required.
  • The sulfanyl acetamide linkage in 8a–k demonstrates that substituent electronic effects dominate activity over linker chemistry, though carboxamide linkers (as in the target compound) may improve metabolic stability .
  • Limited data on the target compound highlight the need for targeted studies evaluating its synthesis, antibacterial potency, and toxicity profiles.

Biological Activity

5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of Compound A based on diverse studies and research findings.

  • Molecular Formula : C15H12ClN3O4S
  • Molecular Weight : 365.79 g/mol
  • CAS Number : [insert CAS number here if available]

Compound A is believed to exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : The thiophene and oxadiazole moieties are known to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

A study investigated the antitumor effects of various thiophene derivatives, including Compound A. The results indicated that these compounds significantly inhibited the growth of several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these activities were reported as follows:

CompoundCell LineIC50 (µM)
Compound AMCF-72.1 ± 0.8
Compound AA5491.8 ± 0.1

Antimicrobial Activity

Research on related compounds has demonstrated their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for certain derivatives were as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli10
Compound AS. aureus15

Case Studies

  • Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of oxadiazole derivatives, including Compound A. The compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Evaluation : Another study screened a series of benzodioxin derivatives for antimicrobial activity. Compound A was included in the screening and demonstrated moderate activity against selected pathogens .

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